8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzimidazole moiety attached to a purine ring system, which is further substituted with a methyl group and a phenylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation.
Attachment to the Purine Ring: The benzimidazole moiety is then attached to the purine ring through a nucleophilic substitution reaction, where the sulfur atom of the benzimidazole attacks the purine ring.
Introduction of Substituents: The methyl and phenylpropyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the purine ring.
Scientific Research Applications
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The purine ring system can interact with nucleic acids or proteins, affecting various cellular processes. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
8-(1H-benzimidazol-2-ylsulfanyl)purine-2,6-dione: Lacks the methyl and phenylpropyl groups, making it less hydrophobic and potentially less bioactive.
3-methyl-7-(3-phenylpropyl)purine-2,6-dione: Lacks the benzimidazole moiety, which may reduce its ability to interact with certain biological targets.
8-(1H-benzimidazol-2-ylsulfanyl)-3-methylpurine-2,6-dione: Lacks the phenylpropyl group, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both the benzimidazole moiety and the purine ring system, along with the specific substituents, gives 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione unique properties in terms of its chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
671818-44-3 |
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Molecular Formula |
C22H20N6O2S |
Molecular Weight |
432.5 |
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H20N6O2S/c1-27-18-17(19(29)26-21(27)30)28(13-7-10-14-8-3-2-4-9-14)22(25-18)31-20-23-15-11-5-6-12-16(15)24-20/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,23,24)(H,26,29,30) |
InChI Key |
OWWZEUPNARGJHD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCCC5=CC=CC=C5 |
solubility |
soluble |
Origin of Product |
United States |
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